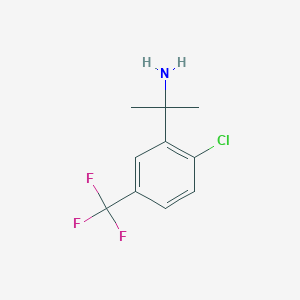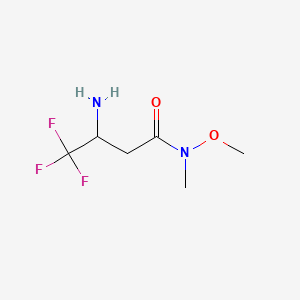
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide is a fluorinated organic compound with the molecular formula C6H10F3NO2. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide typically involves the reaction of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide with an amine source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include trifluoromethyl compounds and methoxy-methyl amides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- 3-amino-4-(2,4,5-trifluorophenyl)butyric acid
- 4-chloro-3-trifluoromethylphenyl isocyanate
Uniqueness
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various applications .
Propiedades
Fórmula molecular |
C6H11F3N2O2 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide |
InChI |
InChI=1S/C6H11F3N2O2/c1-11(13-2)5(12)3-4(10)6(7,8)9/h4H,3,10H2,1-2H3 |
Clave InChI |
CIXQVFXFXIUMTD-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C(F)(F)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


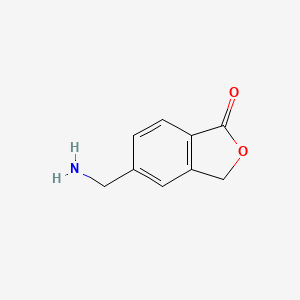
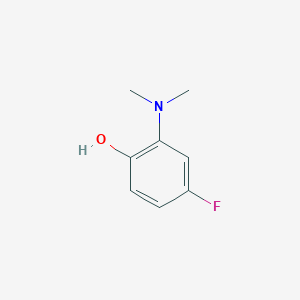
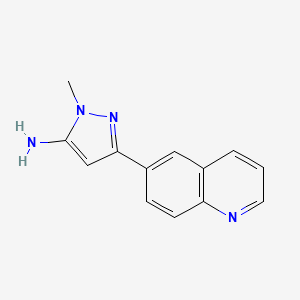
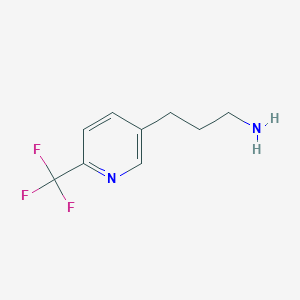
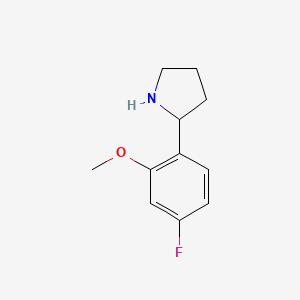
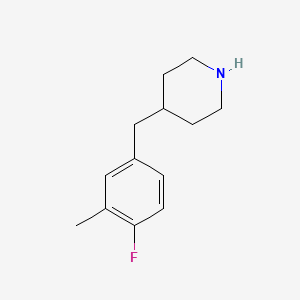
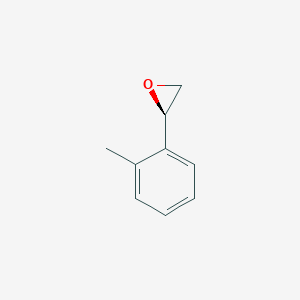
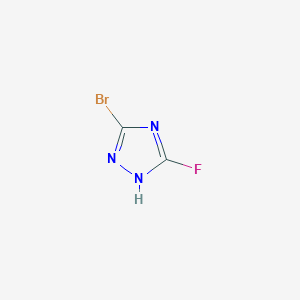
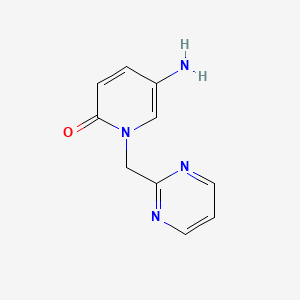
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
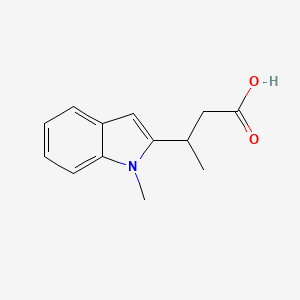
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
